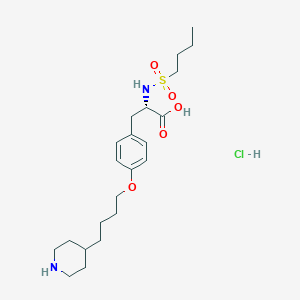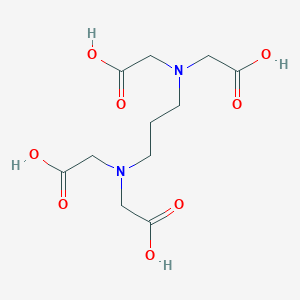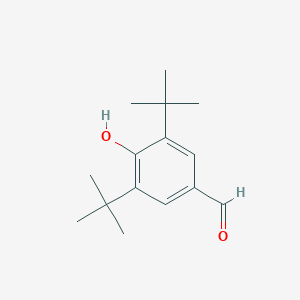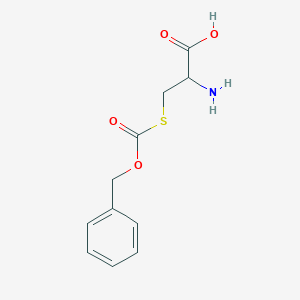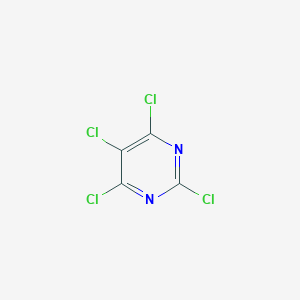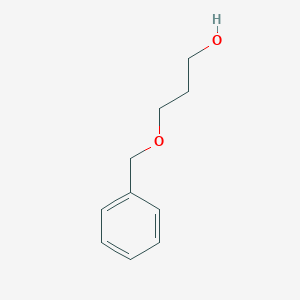
N-Boc-trans-4-fluoro-L-proline
Descripción general
Descripción
“N-Boc-trans-4-fluoro-L-proline” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a bulky Boc (tert-butoxycarbonyl) group protected L-proline with a fluoride substituent at the 4-position . It is a trans-configured diastereomer, meaning that the fluoride and carboxylic acid are on the opposite sides of the molecule .
Synthesis Analysis
“N-Boc-trans-4-fluoro-L-proline” can be used in the preparation of benzophenone based ligand, which is further used to synthesize Ni (II) Schiff base complex .Molecular Structure Analysis
The molecular formula of “N-Boc-trans-4-fluoro-L-proline” is C10H16FNO4 . It is a trans-configured diastereomer, meaning that the fluoride and carboxylic acid are on the opposite sides of the molecule .It can also be used as a substrate in the preparation of pyrrolidinine-thioxotetrahydropyrimidinone based catalysts, which find application in asymmetric organic reactions .
Physical And Chemical Properties Analysis
“N-Boc-trans-4-fluoro-L-proline” is a solid substance . It has a molecular weight of 233.24 . The optical activity is [α]22/D -65.0±5°, c = 1 in chloroform . The melting point is 115-119 °C .Aplicaciones Científicas De Investigación
Synthesis Intermediate for Active Pharmaceutical Ingredients (APIs)
N-Boc-trans-4-fluoro-L-proline: serves as a key intermediate in the synthesis of APIs . Its protected amino group allows for selective reactions to occur at other functional sites, which is crucial in the multi-step synthesis of complex pharmaceutical compounds.
Schiff Bases Formation
This compound is utilized in the formation of Schiff bases , which are an important class of organic compounds with applications in organic synthesis and medicinal chemistry . Schiff bases derived from N-Boc-trans-4-fluoro-L-proline can be used to create new molecules with potential therapeutic properties.
Catalysts Development
The fluorinated proline derivative is applied in the development of catalysts. For instance, its coordination with metal centers can lead to the formation of catalytic complexes that facilitate asymmetric synthesis, enhancing the production of enantiomerically pure substances .
Integrin Inhibitors
Derivatives synthesized from this compound have been shown to act as potent and selective αvβ1 integrin inhibitors . These inhibitors have applications in cancer therapy, as they can interfere with tumor angiogenesis and metastasis .
Ligand for Metal Complexes
N-Boc-trans-4-fluoro-L-proline: can act as a ligand for metal complexes, such as Pd(II) or Ni(II) . These complexes are studied for their potential in catalytic reactions, including olefination, which is a valuable reaction in organic synthesis .
Enantioselective Synthesis
The compound’s ability to form stable five-membered rings with metal centers makes it a candidate for use in enantioselective synthesis. This application is particularly important for creating drugs with specific chiral configurations .
Fluorinated Building Blocks
As a fluorinated building block, N-Boc-trans-4-fluoro-L-proline is used in the design and synthesis of new organic compounds. The incorporation of fluorine can significantly alter the chemical and physical properties of these molecules, leading to novel applications .
Mecanismo De Acción
Target of Action
It’s known that the compound can be used in the preparation of benzophenone-based ligands, which are further used to synthesize ni(ii) schiff base complexes . These complexes can have various biological targets depending on their structure and function.
Mode of Action
N-Boc-trans-4-fluoro-L-proline reacts with 2-fluoro-5-nitrobenzaldehyde through nucleophilic aromatic substitution .
Biochemical Pathways
The compound’s ability to form stable 5-membered rings when its carboxylic acid and secondary amine coordinate to metal centers suggests potential involvement in metalloenzyme pathways .
Result of Action
N-Boc-trans-4-fluoro-L-proline can be used to synthesize N‑Arylsulfonyl‑L‑proline derivatives, which have been applied as potent and selective αvβ1 integrin inhibitors . These inhibitors can prevent the interaction of integrins with their ligands, potentially affecting cell adhesion, migration, and signaling.
Safety and Hazards
“N-Boc-trans-4-fluoro-L-proline” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
Direcciones Futuras
“N-Boc-trans-4-fluoro-L-proline” is a promising compound for future research. It can be used in the preparation of benzophenone based ligand, which is further used to synthesize Ni (II) Schiff base complex . It can also be used as a substrate in the preparation of pyrrolidinine-thioxotetrahydropyrimidinone based catalysts, which find application in asymmetric organic reactions .
Propiedades
IUPAC Name |
(2S,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZXQOYEBWUTH-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476394 | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |
CAS RN |
203866-14-2 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


